molecular formula C12H16FNO2S B2548735 6-Propan-2-yl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411227-02-4

6-Propan-2-yl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2548735
CAS RN: 2411227-02-4
M. Wt: 257.32
InChI Key: DRADDIKXFIFKSU-UHFFFAOYSA-N
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Description

The compound “6-Propan-2-yl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle . The sulfonyl fluoride group attached to it is a common functional group in organic chemistry, often used in the synthesis of sulfonamides and sulfonic esters .


Molecular Structure Analysis

The isoquinoline backbone of the molecule is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The propan-2-yl group is an isopropyl group, which is a type of alkyl group . The sulfonyl fluoride group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom .


Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The sulfonyl fluoride group can react with amines to form sulfonamides, or with alcohols to form sulfonic esters .

Future Directions

The study of isoquinoline derivatives and sulfonyl fluorides is a rich field with many potential applications in medicinal chemistry and materials science . Future research could explore the synthesis, properties, and applications of this specific compound.

properties

IUPAC Name

6-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-9(2)10-3-4-12-8-14(17(13,15)16)6-5-11(12)7-10/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRADDIKXFIFKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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